molecular formula C9H12O3 B8765177 4-(dimethoxymethyl)phenol CAS No. 59276-27-6

4-(dimethoxymethyl)phenol

Cat. No.: B8765177
CAS No.: 59276-27-6
M. Wt: 168.19 g/mol
InChI Key: BILVBEQFRBOGAV-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of a dimethoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxymethyl group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as copper or palladium can be employed to facilitate the substitution reaction under milder conditions, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

4-(Dimethoxymethyl)phenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antioxidant or antimicrobial properties.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)phenol involves its interaction with molecular targets through its phenolic group. This interaction can lead to the scavenging of free radicals, inhibition of oxidative stress, and modulation of cell signaling pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

59276-27-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3

InChI Key

BILVBEQFRBOGAV-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.88 g (40 mmol) of 4-hydroxybenzaldehyde, 6.6 g (206 mmol) of methanol and 5.1 g (48 mmol) of trimethylorthoformate and 28 mg of p-toluene sulfonic acid was stirred at room temperature for 12 h. An excess of NaHCO3 was then added and the mixture stirred for a further 60 h. The mixture was then filtered, the solvent removed in-vacuo and the residue purified by flash chromatography (silica; 20% ethyl acetate in hexanes) to give the title compound as a viscous oil.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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